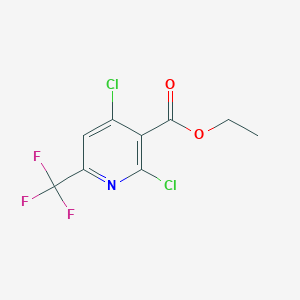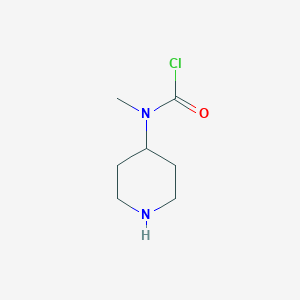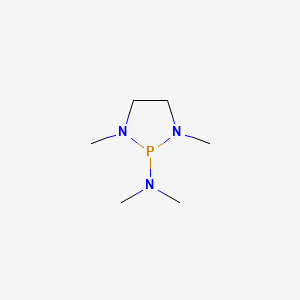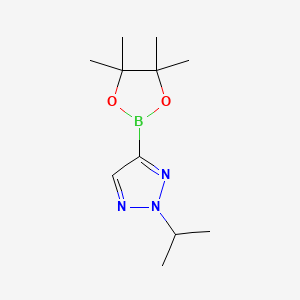
2-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a chemical compound that features a triazole ring substituted with an isopropyl group and a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts under mild conditions. The boronate ester group can be introduced through a subsequent reaction with a boronic acid or ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
2-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form stable bonds with other molecules. In biological systems, it can interact with biomolecules through covalent bonding, enabling its use in bioconjugation and labeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole: Similar structure but different substitution pattern.
2-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-triazole: Another isomer with a different substitution pattern.
Uniqueness
The unique combination of the triazole ring with the boronate ester group in 2-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole provides distinct reactivity and stability, making it valuable in various applications, particularly in click chemistry and materials science.
Propriétés
Formule moléculaire |
C11H20BN3O2 |
|---|---|
Poids moléculaire |
237.11 g/mol |
Nom IUPAC |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
InChI |
InChI=1S/C11H20BN3O2/c1-8(2)15-13-7-9(14-15)12-16-10(3,4)11(5,6)17-12/h7-8H,1-6H3 |
Clé InChI |
OHDHCTSACVIZBF-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
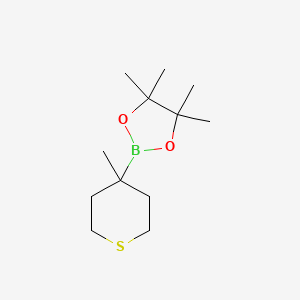
![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
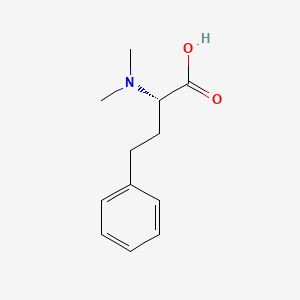
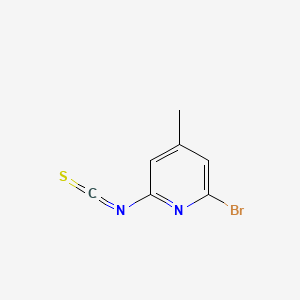
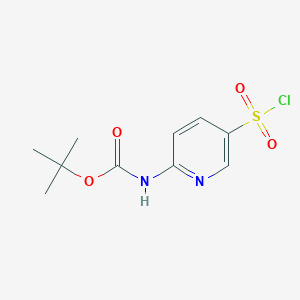
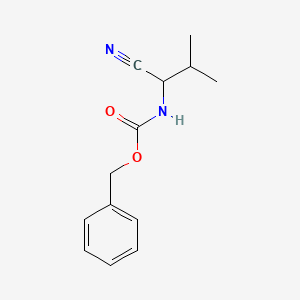
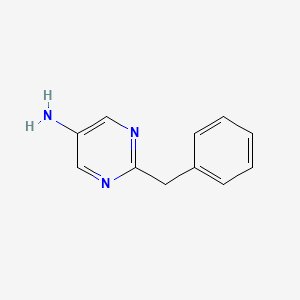
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
